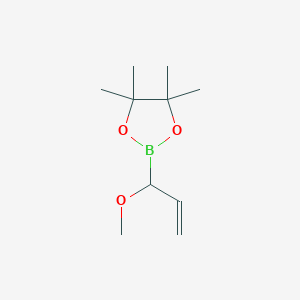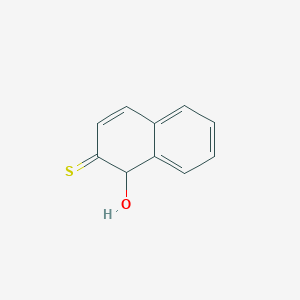
1-(4-Tert-butylphenyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(tert-Butyl)phenyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is an organic compound with a complex structure that includes a tetrahydroquinoline core and a tert-butylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(tert-Butyl)phenyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(tert-Butyl)phenyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Various substituents can be introduced to the aromatic ring or the tetrahydroquinoline core
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1-(4-(tert-Butyl)phenyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism by which 1-(4-(tert-Butyl)phenyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other tetrahydroquinoline derivatives and phenyl-substituted organic molecules. Examples include:
- 1-(4-tert-Butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butan-1-ol
- 4-tert-Butylphenylacetylene
- 4-tert-Butylphenol .
Uniqueness
1-(4-(tert-Butyl)phenyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various scientific and industrial fields .
Propiedades
Fórmula molecular |
C20H23NO |
|---|---|
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
1-(4-tert-butylphenyl)-3,4-dihydro-2H-quinoline-6-carbaldehyde |
InChI |
InChI=1S/C20H23NO/c1-20(2,3)17-7-9-18(10-8-17)21-12-4-5-16-13-15(14-22)6-11-19(16)21/h6-11,13-14H,4-5,12H2,1-3H3 |
Clave InChI |
AFGXHAGGLOZHKC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)N2CCCC3=C2C=CC(=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


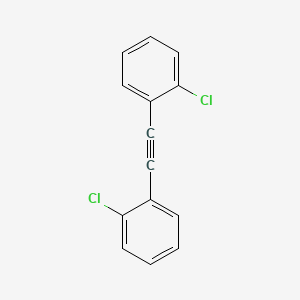
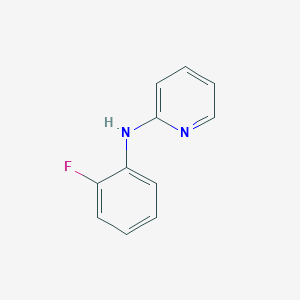
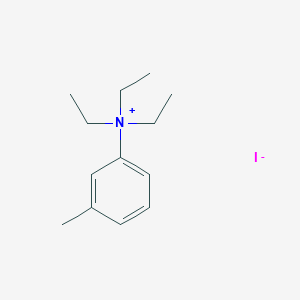
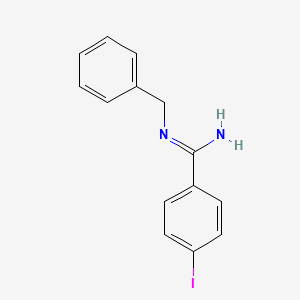
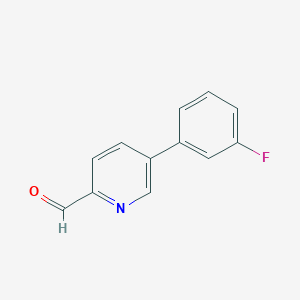
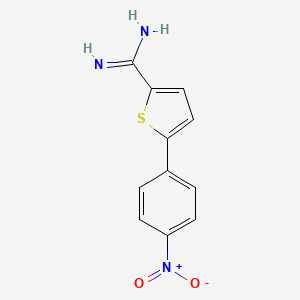
![[(1,1-Dimethoxy-2-methylpropan-2-yl)sulfanyl]benzene](/img/structure/B14132889.png)

![(Z)-ethyl 2-(2-((3-(methylthio)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14132893.png)
![2-Chloro-N-[5-[[2-[(2,4-difluorophenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14132908.png)
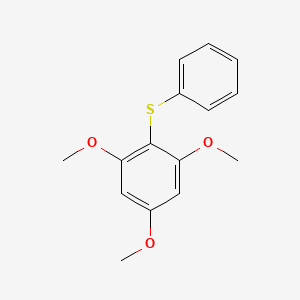
![Benzene, [3-(2-propenyloxy)-1-propynyl]-](/img/structure/B14132918.png)
